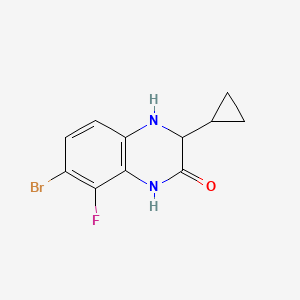
Methyl 2-formyl-3-hydroxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and methyl groups on the benzene ring, along with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 2-Formyl-3-hydroxy-6-methyl-benzoic acid
Reduction: 2-Hydroxymethyl-3-hydroxy-6-methyl-benzoic acid methyl ester
Substitution: Depending on the nucleophile used, various substituted benzoic acid methyl esters
Wissenschaftliche Forschungsanwendungen
2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxy and methyl ester groups can also influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-methyl-, methyl ester:
Benzoic acid, 3-hydroxy-, methyl ester:
Uniqueness: 2-Formyl-3-hydroxy-6-methyl-benzoic acid methyl ester is unique due to the presence of both formyl and hydroxy groups on the benzene ring, along with a methyl ester functional group. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
791856-35-4 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
methyl 2-formyl-3-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(12)7(5-11)9(6)10(13)14-2/h3-5,12H,1-2H3 |
InChI-Schlüssel |
ZYQJMZXSIHLCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)

![[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)

![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)

![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)







